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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B15603243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)

properties of TDI-10229, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase

(sAC), in mouse models. The data and protocols summarized herein are derived from key

preclinical studies to support further research and development of this compound.

Core Pharmacokinetic Parameters
The pharmacokinetic profile of TDI-10229 has been characterized in mice following both

intravenous (IV) and oral (PO) administration. The compound exhibits favorable properties,

including good oral bioavailability, supporting its use as an in vivo tool compound.[1][2]

Quantitative data from these studies are presented below.

Table 1: Pharmacokinetic Parameters of TDI-10229 in
Mice
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Parameter
Intravenous (IV)
Administration (1 mg/kg)

Oral (PO) Administration (5
mg/kg)

Dose 1 mg/kg 5 mg/kg

Cmax - 15.5 µM

Tmax - 0.5 h

AUC (0-last) 3.1 µM·h 27.5 µM·h

AUC (0-inf) 3.1 µM·h 27.8 µM·h

t1/2 1.8 h 2.1 h

CL (Clearance) 5.3 mL/min/kg -

Vss (Volume of Distribution) 0.8 L/kg -

F (Bioavailability) - 59%

MRT (Mean Residence Time) - 3.95 h[3]

Data for IV and PO administration, with the exception of MRT, are derived from the

supplementary information of Fushimi et al., 2021.

Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of

TDI-10229 in mice, as described in the primary literature.

Animal Models
Species: Mouse

Strain: CD-1 (Male)

Number of Animals: 3 per timepoint

Dosing and Sample Collection
Intravenous (IV) Administration:
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Dose: 1 mg/kg

Vehicle: 10% DMSO, 10% Solutol, 80% Saline

Route: Intravenous injection

Blood Sampling Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Oral (PO) Administration:

Dose: 5 mg/kg

Vehicle: 0.5% Methylcellulose in water

Route: Oral gavage

Blood Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Blood samples were collected into EDTA-containing tubes. Plasma was separated by

centrifugation and stored at -80°C until analysis.

Bioanalytical Method
The concentration of TDI-10229 in plasma samples was determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow
Visualizations
To facilitate a deeper understanding of TDI-10229's mechanism of action and the experimental

design of the pharmacokinetic studies, the following diagrams have been generated using

Graphviz (DOT language).

TDI-10229 Mechanism of Action: Inhibition of Soluble
Adenylyl Cyclase (sAC) Signaling Pathway
TDI-10229 acts as a potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme responsible

for the synthesis of the second messenger cyclic AMP (cAMP) from ATP. Unlike
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transmembrane adenylyl cyclases, sAC is regulated by bicarbonate (HCO3-) and calcium

(Ca2+) ions.[2] By inhibiting sAC, TDI-10229 effectively reduces intracellular cAMP levels,

thereby modulating downstream signaling pathways.
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TDI-10229 inhibits the sAC signaling pathway.

Experimental Workflow for Mouse Pharmacokinetic
Studies
The following diagram illustrates the key steps in the in vivo pharmacokinetic evaluation of TDI-
10229 in mouse models.
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Workflow for TDI-10229 mouse pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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